molecular formula C18H20O5 B12295052 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

Katalognummer: B12295052
Molekulargewicht: 316.3 g/mol
InChI-Schlüssel: MZMGICPQNSXAGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione involves several steps, including the formation of the furo[2,3-h]isochromene core and subsequent functionalization. The key steps typically include:

    Formation of the furo[2,3-h]isochromene core: This can be achieved through cyclization reactions involving suitable precursors.

    Functionalization: Introduction of the 2-methylbutanoyl group at position 9 and methyl groups at positions 3 and 6a.

Industrial Production Methods

large-scale production would typically involve optimizing the synthetic route for higher yields and purity, possibly using biotechnological approaches involving the cultivation of Penicillium chermesinum .

Analyse Chemischer Reaktionen

Types of Reactions

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: Various substitution reactions can occur, particularly at the methyl and butanoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products .

Wissenschaftliche Forschungsanwendungen

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying azaphilone chemistry and reactivity.

    Biology: Investigated for its role in fungal metabolism and interactions with host plants.

    Medicine: Explored for its potential antibacterial and anticancer properties.

Wirkmechanismus

The mechanism of action of 3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione involves its interaction with cellular targets, leading to disruption of cellular processes. The compound’s antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chermesinone A: Another azaphilone with similar structural features but different biological activities.

    Chermesinone B: Shares the same core structure but differs in the functional groups attached.

    Colletotrichones A-C: Azaphilones isolated from Colletotrichum sp.

Uniqueness

3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione is unique due to its specific substitution pattern and the presence of the 2-methylbutanoyl group, which contributes to its distinct biological activities .

Eigenschaften

Molekularformel

C18H20O5

Molekulargewicht

316.3 g/mol

IUPAC-Name

3,6a-dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione

InChI

InChI=1S/C18H20O5/c1-5-9(2)16(20)14-15-12-8-22-10(3)6-11(12)7-13(19)18(15,4)23-17(14)21/h6-9,14-15H,5H2,1-4H3

InChI-Schlüssel

MZMGICPQNSXAGE-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(=O)C1C2C3=COC(=CC3=CC(=O)C2(OC1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.